molecular formula C10H9ClO2 B8745772 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) CAS No. 227466-91-3

2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI)

Cat. No.: B8745772
CAS No.: 227466-91-3
M. Wt: 196.63 g/mol
InChI Key: UXOHRZNOVPCNMD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) is an organic compound that belongs to the class of benzopyrans. This compound is characterized by a benzopyran ring system with a carbonyl chloride functional group attached to the second carbon atom. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride, to introduce the carbonyl chloride group. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidative reactions can convert the benzopyran ring to more complex structures, often using reagents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous solvents such as ether or tetrahydrofuran.

    Oxidation: Strong oxidizing agents like potassium permanganate are used in aqueous or organic solvents, often under acidic or basic conditions.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Alcohols: Resulting from reduction reactions.

    Oxidized Benzopyrans: Produced through oxidation reactions.

Scientific Research Applications

2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzopyran ring may interact with cellular receptors, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar carbonyl chloride functional group.

    4-Iodobenzoic Acid: Another benzopyran derivative with different substituents.

    Various Benzopyran Derivatives: Compounds with structural similarities but different functional groups.

Uniqueness

2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) is unique due to its specific stereochemistry and the presence of the carbonyl chloride group, which imparts distinct reactivity and biological activity compared to other benzopyran derivatives.

Properties

CAS No.

227466-91-3

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(2R)-3,4-dihydro-2H-chromene-2-carbonyl chloride

InChI

InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2/t9-/m1/s1

InChI Key

UXOHRZNOVPCNMD-SECBINFHSA-N

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1C(=O)Cl

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thionylchloride (109.21 g, 918 mmol) was added under nitrogen atmosphere at 20-25° C. to a suspension of 6-fluorochroman-2-carboxylic acid (90.00 g, 459 mmol) and DMF (1.68 g, 23 mmol) in toluene (635 ml). Afterwards, the suspension was heated to an internal temperature of 60-70° C., whereupon a clear yellow solution was obtained under simultaneous evolution of a gas. The reaction was completed within 70 min at this temperature, and the mixture was then concentrated in vacuum (bath temperature 45-50° C., pressure≦35 mbar) to yield the chroman-2-carboxylic acid chloride as a yellow oil (112.65 g). The crude product was dissolved in methylene chloride (65 ml) and added slowly under nitrogen atmosphere to a solution of Meldrum's acid (70.90 g, 482 mmol) and pyridine (72.62 g, 918 mmol) in methylene chloride (261 ml) at an internal temperature of 0-10° C. The reaction mixture was allowed to warm to 20-25° C. within 50 min. and stirred at this temperature for additional 30 min. Methylene chloride (325 ml) and water (325 ml) were then added to the formed brown suspension. The two phase mixture was stirred for 5 min, separated, and the organic layer was subsequently extracted twice with water (200 ml each), then with 2N aqueous HCl solution (250 ml) and finally with water (250 ml). After drying over Na2SO4, the organic layer was filtrated and concentrated in vacuo (≦50 mbar) to give a brown, viscous oil (170.76 g), which crystallized after 10 min at room temperature. The solid was slurried at 20-25° C. in diisopropyl ether (500 ml) for 2 h. After filtration of the suspension, the wet product was washed with diisopropyl ether (70 ml) and dried in vacuo (13 h at 40° C.) to give a yellow-ocher colored solid (yield: 114.71 g, HPLC-purity: 96.98%).
Quantity
109.21 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
635 mL
Type
solvent
Reaction Step One
Name
Quantity
1.68 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

89.0 g (0.5 mol) chroman-2-carboxylic acid and 71.4 g (0.6 mol) thionyl chloride were heated to 80° for 4-5 hours (end of gas evolution). Destillation (77°-80°/0.1 torr) yielded 96.0 g (98%) chroman-2-carboxylic acid chloride
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 3,4-dihydro-1-benzopyran-2-carboxylic acid (0.59 g 3.3 mmol) in thionyl chloride (15 ml) was stirred at 20° C. for 16 hours. Excess thionyl chloride was evaporated, azeotroping with dry toluene, to give 3,4-dihydro-1-benzopyran-2-carboxylic acid chloride as a yellow oil (νmax (film) 1805 cm-1) which was used immediately.
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.